molecular formula C26H32FN3O3S B2815750 3-(2,5-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one CAS No. 892781-83-8

3-(2,5-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2815750
CAS No.: 892781-83-8
M. Wt: 485.62
InChI Key: FPYBMIGAQDNYDL-UHFFFAOYSA-N
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Description

3-(2,5-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core substituted with a sulfonyl group, a piperazine ring, and a fluorine atom, making it a molecule of interest for medicinal chemistry and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Sulfonylation: The sulfonyl group can be added through a sulfonylation reaction using sulfonyl chlorides in the presence of a base like pyridine.

    Piperazine Substitution: The piperazine ring can be introduced through nucleophilic substitution reactions, where the piperazine derivative reacts with the quinoline core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the propyl group.

    Reduction: Reduction reactions can occur at the quinoline core or the sulfonyl group.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the fluorine and sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like sodium hydride or alkyl halides for nucleophilic substitution, and electrophilic reagents like halogens for electrophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the piperazine ring or the propyl group.

    Reduction: Reduced forms of the quinoline core or the sulfonyl group.

    Substitution: Substituted derivatives at the fluorine or sulfonyl positions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study the interactions of quinoline derivatives with biological targets. Its fluorine atom and piperazine ring make it a candidate for studying receptor-ligand interactions.

Medicine

In medicinal chemistry, this compound can be explored for its potential pharmacological properties. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities, making this compound a potential candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the piperazine ring can interact with various receptors. The fluorine atom enhances the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known quinoline derivative used as an antimalarial drug.

    Fluoroquinolones: A class of antibiotics that includes ciprofloxacin and levofloxacin.

    Sulfonylureas: A class of compounds used as antidiabetic agents.

Uniqueness

3-(2,5-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one is unique due to its combination of a sulfonyl group, a piperazine ring, and a fluorine atom on the quinoline core. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2,5-dimethylphenyl)sulfonyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32FN3O3S/c1-5-9-30-17-25(34(32,33)24-14-18(3)7-8-19(24)4)26(31)20-15-21(27)23(16-22(20)30)29-12-10-28(6-2)11-13-29/h7-8,14-17H,5-6,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYBMIGAQDNYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CC)F)S(=O)(=O)C4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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